tert-Butyldimethyl(4-chlorobenzyloxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is a chemical compound with the molecular formula C13H21ClOSi and a molar mass of 256.84 g/mol . This compound is characterized by the presence of a benzene ring substituted with a chlorine atom and a tert-butyldimethylsilyl ether group.
Vorbereitungsmethoden
The synthesis of Benzene, 1-chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- typically involves the reaction of 4-chlorobenzyl alcohol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether
Analyse Chemischer Reaktionen
Benzene, 1-chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation Reactions: The benzyl position can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the benzyl group to a methyl group.
Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various oxidizing agents like potassium permanganate .
Wissenschaftliche Forschungsanwendungen
Benzene, 1-chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is used in various scientific research applications:
Chemistry: It serves as a protecting group for alcohols in organic synthesis, allowing selective reactions to occur at other functional groups.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drug candidates and intermediates for medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- involves its role as a protecting group. The tert-butyldimethylsilyl group protects the hydroxyl group from unwanted reactions during synthetic processes. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Benzene, 1-chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- include:
Benzene, 1-chloro-4-methyl-: This compound has a similar structure but lacks the silyl ether group, making it less versatile in synthetic applications.
Benzene, 1,4-dichloro-2-methyl-: This compound has two chlorine atoms and a methyl group, offering different reactivity and applications.
1-Chloro-4-(1,1-dimethylethyl)benzene: This compound has a tert-butyl group instead of the silyl ether, affecting its chemical properties and uses.
Benzene, 1-chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is unique due to the presence of the tert-butyldimethylsilyl ether group, which provides protection for hydroxyl groups during synthetic processes, making it highly valuable in organic synthesis .
Eigenschaften
CAS-Nummer |
256521-85-4 |
---|---|
Molekularformel |
C13H21ClOSi |
Molekulargewicht |
256.84 g/mol |
IUPAC-Name |
tert-butyl-[(4-chlorophenyl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C13H21ClOSi/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h6-9H,10H2,1-5H3 |
InChI-Schlüssel |
BDELLEROAYBJQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.